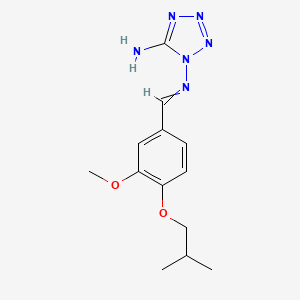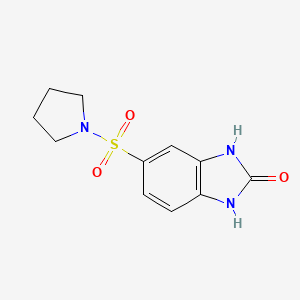![molecular formula C20H16N2O3 B5713322 N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5713322.png)
N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MBX-8025 and is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ).
Wirkmechanismus
MBX-8025 acts as a selective agonist of PPARδ, a nuclear receptor that regulates gene expression in various metabolic pathways. PPARδ activation has been shown to improve insulin sensitivity, lipid metabolism, and cardiovascular function. MBX-8025 selectively activates PPARδ, leading to the upregulation of genes involved in these metabolic pathways.
Biochemical and Physiological Effects:
MBX-8025 has been shown to have several biochemical and physiological effects. The compound improves glucose metabolism and insulin sensitivity by increasing glucose uptake and utilization in peripheral tissues. MBX-8025 also enhances lipid metabolism by increasing fatty acid oxidation and reducing lipid accumulation in the liver and adipose tissue. In addition, the compound has been shown to have beneficial effects on cardiovascular function by reducing inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
MBX-8025 has several advantages for lab experiments, including its high potency and selectivity for PPARδ. The compound has been extensively studied in preclinical models and has shown promising results in various metabolic disorders and cancer. However, one limitation of MBX-8025 is its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for research on MBX-8025. One potential application is in the treatment of metabolic disorders, such as type 2 diabetes and obesity. Further studies are needed to determine the optimal dosing and duration of treatment for these conditions. Another potential application is in the treatment of cancer, as MBX-8025 has been shown to have anti-cancer properties in preclinical models. Future studies should focus on the mechanism of action of MBX-8025 in cancer cells and its potential use in combination with other cancer therapies. Additionally, further research is needed to explore the potential cardiovascular benefits of MBX-8025 and its use in the prevention and treatment of cardiovascular diseases.
Synthesemethoden
The synthesis of MBX-8025 involves several steps, starting with the reaction of 2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline with furfurylamine. The resulting intermediate is then subjected to further reactions to obtain the final product. The synthesis of MBX-8025 has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
MBX-8025 has shown potential applications in various scientific fields, including metabolic disorders, cancer, and cardiovascular diseases. The compound has been shown to improve insulin sensitivity and glucose metabolism in preclinical models of type 2 diabetes. In addition, MBX-8025 has been found to have anti-cancer properties by inhibiting cancer cell proliferation and inducing apoptosis. Furthermore, the compound has been shown to have beneficial effects on lipid metabolism and cardiovascular function.
Eigenschaften
IUPAC Name |
N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c1-12-5-8-17-16(10-12)22-20(25-17)14-7-6-13(2)15(11-14)21-19(23)18-4-3-9-24-18/h3-11H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCQRPCJBWLTAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-methyl-3-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5713242.png)
![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5713249.png)


![ethyl 4-[(N-benzoylglycyl)amino]benzoate](/img/structure/B5713283.png)
![N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5713288.png)
![N-[2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B5713303.png)
![2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5713308.png)


![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5713341.png)
![2-(3-chlorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5713343.png)
![N-[3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B5713362.png)
